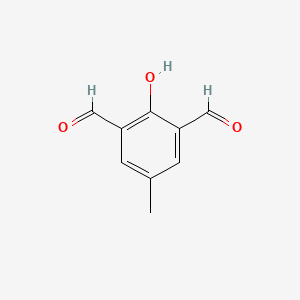
2-Hydroxy-5-méthylisophtalaldéhyde
Vue d'ensemble
Description
2-Hydroxy-5-methylisophthalaldehyde (2-HMI) is an organic compound that has been studied for its potential applications in a variety of scientific fields. It is a derivative of isophthalaldehyde and has a range of biochemical and physiological effects. 2-HMI has been investigated for its ability to act as an antioxidant, antifungal, and antimicrobial agent.
Applications De Recherche Scientifique
Matériaux Magnétiques et Fluorescents
2-Hydroxy-5-méthylisophtalaldéhyde: est utilisé dans la synthèse de bases de Schiff qui forment des complexes dinucléaires de cuivre(II). Ces complexes présentent des propriétés magnétiques et fluorescentes uniques, ce qui les rend aptes à être utilisés dans le dépôt de films minces . Les interactions magnétiques au sein de ces complexes peuvent être ajustées, ce qui est important pour le développement de nouveaux matériaux magnétiques. De plus, leurs caractéristiques fluorescentes sont précieuses pour la création de dispositifs optoélectroniques.
Chémosenseurs pour Ions Métalliques
Ce composé sert de composant clé dans le développement de chémosenseurs fluorescents-colorimétriques. Il s'est avéré particulièrement efficace dans la détection double des ions Zn²⁺ et Cu²⁺ avec une sensibilité élevée . Ces chémosenseurs sont essentiels pour la surveillance environnementale et les études biologiques, où la détection de traces d'ions métalliques est essentielle.
Imagerie Cellulaire Vivante
Les ligands de base de Schiff dérivés du This compound sont utilisés dans les applications d'imagerie cellulaire vivante. Ils permettent la détection et la visualisation des ions métalliques au sein des cellules vivantes, offrant des informations sur les processus cellulaires et la distribution des ions métalliques .
Synthèse de Composés Organiques
Il est un réactif dans la synthèse de divers composés organiques, notamment les dérivés vinyliques et les macrocycles chiraux . Ces composés ont des applications potentielles dans les produits pharmaceutiques, la science des matériaux et comme catalyseurs dans la synthèse asymétrique.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-Hydroxy-5-methylisophthalaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of Schiff base ligands. These ligands are known for their ability to form stable complexes with metal ions, which are crucial in various enzymatic and catalytic processes. The compound interacts with enzymes such as oxidoreductases, which facilitate the oxidation-reduction reactions essential for cellular metabolism. Additionally, 2-Hydroxy-5-methylisophthalaldehyde can form covalent bonds with proteins, altering their structure and function .
Cellular Effects
The effects of 2-Hydroxy-5-methylisophthalaldehyde on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, the compound can affect gene expression and cellular metabolism. In various cell types, 2-Hydroxy-5-methylisophthalaldehyde has been shown to induce apoptosis, a programmed cell death mechanism, by activating specific signaling cascades .
Molecular Mechanism
At the molecular level, 2-Hydroxy-5-methylisophthalaldehyde exerts its effects through several mechanisms. It can bind to biomolecules such as DNA and proteins, leading to changes in their conformation and activity. The compound is known to inhibit certain enzymes by forming Schiff bases with their active sites, thereby blocking substrate access. This inhibition can result in altered metabolic pathways and gene expression profiles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxy-5-methylisophthalaldehyde have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that prolonged exposure to 2-Hydroxy-5-methylisophthalaldehyde can lead to cumulative effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Hydroxy-5-methylisophthalaldehyde vary with different dosages in animal models. At low doses, the compound has been observed to enhance certain metabolic processes, while at higher doses, it can induce toxicity and adverse effects. Threshold effects have been noted, where a specific dosage range results in significant biochemical changes without causing harm. Exceeding this range can lead to oxidative stress and cellular damage .
Metabolic Pathways
2-Hydroxy-5-methylisophthalaldehyde is involved in several metabolic pathways, primarily those related to aldehyde metabolism. It interacts with enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. This interaction can influence metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, 2-Hydroxy-5-methylisophthalaldehyde is transported and distributed through passive diffusion and active transport mechanisms. It can bind to transport proteins, facilitating its movement across cellular membranes. The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2-Hydroxy-5-methylisophthalaldehyde is primarily within the cytoplasm and the nucleus. It can be directed to specific compartments through targeting signals and post-translational modifications. Within these compartments, the compound can interact with various biomolecules, influencing their activity and function .
Propriétés
IUPAC Name |
2-hydroxy-5-methylbenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6-2-7(4-10)9(12)8(3-6)5-11/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOUXALQDLLARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60223374 | |
| Record name | Diformylcresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60223374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7310-95-4 | |
| Record name | 2,6-Diformyl-4-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7310-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-5-methylisophthalaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007310954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7310-95-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diformylcresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60223374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-5-methylisophthalaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.971 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXY-5-METHYLISOPHTHALALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6R37R6AU3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 2-hydroxy-5-methylisophthalaldehyde?
A1: 2-Hydroxy-5-methylisophthalaldehyde (C9H8O3) possesses an aromatic benzene ring core with three substituents: * A hydroxy group (-OH) at position 2* An aldehyde group (-CHO) at positions 1 and 3* A methyl group (-CH3) at position 5
Q2: How is 2-hydroxy-5-methylisophthalaldehyde used in the synthesis of other compounds?
A2: This compound serves as a crucial precursor for synthesizing Schiff base ligands. This process involves the condensation reaction between the aldehyde groups of 2-hydroxy-5-methylisophthalaldehyde and primary amines. The resulting Schiff base ligands, characterized by the presence of an imine or azomethine group (-C=N-), can readily coordinate with various metal ions. [, , , , , , , ]
Q3: What types of metal complexes are formed using Schiff base ligands derived from 2-hydroxy-5-methylisophthalaldehyde?
A3: This compound leads to the formation of diverse metal complexes, including mononuclear, binuclear, and even tetranuclear complexes. The specific structure of the complex is influenced by factors such as the metal ion employed, the structure of the Schiff base ligand, and the reaction conditions. [, , , , , ]
Q4: Can you elaborate on the magnetic properties observed in these metal complexes?
A4: Studies have shown that these complexes exhibit interesting magnetic behaviors, ranging from antiferromagnetic to ferromagnetic interactions. For instance, copper(II) complexes formed with Schiff base ligands derived from 2-hydroxy-5-methylisophthalaldehyde frequently display antiferromagnetic coupling between the copper centers. Notably, the strength of this coupling is influenced by the bridging ligands and the geometry of the complex. [, , , , ]
Q5: What insights have been gained from computational chemistry studies on 2-hydroxy-5-methylisophthalaldehyde and its derivatives?
A5: DFT (Density Functional Theory) calculations have been employed to understand the structural and electronic properties of these compounds. These calculations offer valuable insights into the electronic transitions responsible for the observed spectroscopic properties, particularly in the context of fluorescence. Additionally, computational studies help elucidate the nature of metal-ligand bonding and the magnetic interactions within the complexes. [, , ]
Q6: Do these metal complexes find any practical applications?
A6: Yes, these complexes have shown potential in various fields:* Fluorescent materials: Several complexes, particularly those incorporating zinc(II), exhibit significant fluorescence properties. This makes them suitable candidates for applications in optoelectronic devices, such as LED diodes, and as fluorescent probes for sensing applications. [, , , ]* Magnetic materials: The diverse magnetic properties displayed by these complexes, influenced by factors like the metal ion and ligand structure, make them attractive for developing novel magnetic materials. [, , ]* Biological activity: Some complexes have demonstrated potential for biological applications, including antimicrobial activity. Further research in this area could lead to new therapeutic agents. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




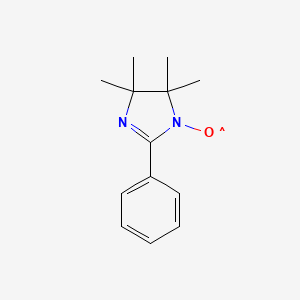

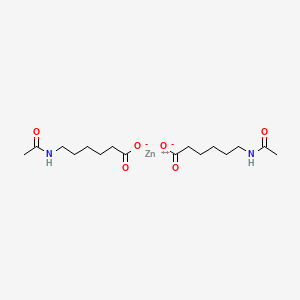
![Imidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one,4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-](/img/structure/B1214137.png)
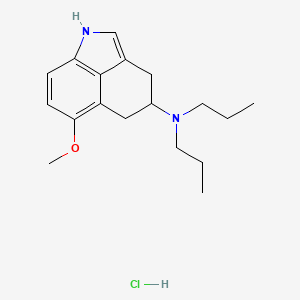
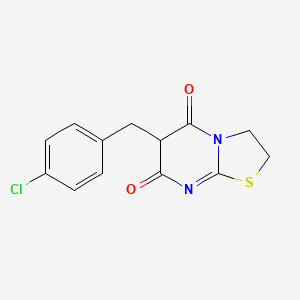
![3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-cyanobutyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1214142.png)
![1-[1-(3-Nitrophenyl)cyclohexyl]piperidine](/img/structure/B1214143.png)
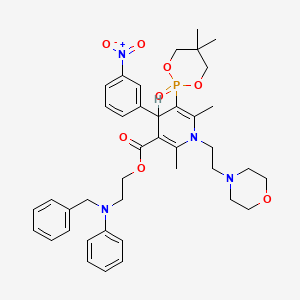
![6-(Dipropylamino)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-1-ol](/img/structure/B1214148.png)


